1-(4-Methylphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O It is also known by its IUPAC name, 1-(4-methylphenyl)-2-butanol This compound is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-methylphenyl group
Mechanism of Action
Target of Action
As a derivative of alcohol, it may interact with various biological targets, including enzymes, receptors, and cellular membranes .
Mode of Action
It’s known that alcohols like this compound can interact with their targets through hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes .
Biochemical Pathways
For instance, they can influence the function of enzymes and receptors involved in signal transduction, metabolism, and other cellular processes .
Pharmacokinetics
Like other alcohols, it’s likely to be rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on its chemical structure, it may have similar effects to other alcohols, which can cause changes in cell membrane fluidity, enzyme activity, and signal transduction .
Preparation Methods
1-(4-Methylphenyl)butan-2-ol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 4-methylbenzaldehyde. The reaction proceeds under anhydrous conditions and typically requires a solvent like diethyl ether or tetrahydrofuran (THF). The resulting intermediate is then hydrolyzed to yield this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alkenes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Esterification: The compound can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving secondary alcohols.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
1-(4-Methylphenyl)butan-2-ol can be compared with other similar compounds, such as:
1-Phenylbutan-2-ol: Lacks the methyl group on the phenyl ring, resulting in different chemical and physical properties.
1-(4-Methylphenyl)ethanol: Shorter carbon chain, leading to different reactivity and applications.
2-Phenyl-2-butanol: The phenyl group is attached to the second carbon, altering its chemical behavior and uses.
Properties
IUPAC Name |
1-(4-methylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGLQZUWRNFUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.